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Compound of Interest

Compound Name: 1,3,5-Cyclohexatriyne

Cat. No.: B14706539

Audience: Researchers, scientists, and drug development professionals in the field of
computational chemistry.

Objective: To provide a detailed, step-by-step protocol for the geometry optimization and
vibrational frequency analysis of the hypothetical molecule 1,3,5-cyclohexatriyne using the
Gaussian software suite. This guide will cover the theoretical background, input file preparation,
execution, and analysis of the results.

Introduction

1,3,5-Cyclohexatriyne, a Ce ring with alternating single and triple bonds, is a hypothetical
isomer of benzene. Unlike the aromatic and highly stable benzene molecule, which features a
delocalized 1t-electron system and Dsh symmetry, 1,3,5-cyclohexatriyne is not a stable
molecule and does not exist as a minimum on the potential energy surface.[1] Computational
modeling of this structure is valuable as it serves as a theoretical reference point for quantifying
the energetic effects of aromaticity and resonance in benzene.[1][2][3] By comparing the
computed properties of benzene with this hypothetical localized structure, researchers can
estimate the stabilization energy gained through electron delocalization.

This document provides a practical guide for setting up and running calculations on 1,3,5-
cyclohexatriyne in Gaussian, a widely used quantum chemistry software package. The
protocol will focus on performing a geometry optimization followed by a frequency analysis to
characterize the nature of the resulting stationary point on the potential energy surface.
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Computational Workflow

The overall computational process for modeling 1,3,5-cyclohexatriyne is outlined in the
workflow diagram below. The process begins with the construction of an initial molecular
geometry, proceeds through quantum mechanical calculations, and concludes with a detailed

analysis of the output to characterize the structure.
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Computational Workflow for 1,3,5-Cyclohexatriyne Modeling

Input Preparation

1. Build Initial Structure
(GaussView or Z-matrix)
- C6 Ring

- D3h Symmetry
- Alternating C-C and C=C bonds

Define Calculation

2. Create Gaussian Input File (.gjf)
- Define Route Section (#P)
- Specify Charge (0) & Multiplicity (1)
- Provide Cartesian Coordinates

Submit Job

Gaussian Calculation
3. Perform Geometry Optimization

& Frequency Analysis
(e.g., B3LYP/6-31G(d))

Process Output

Results Analysis

4. Examine Output File (.log)
- Check for Normal Termination
- Extract Optimized Energy

i/erify Structure

5. Analyze Vibrational Frequencies
- Identify Imaginary Frequencies (NImag)
- Characterize Stationary Point

&)uantify Geometry

6. Extract Geometric Parameters
- Bond Lengths
- Bond Angles

Conclusion

Characterize 1,3,5-Cyclohexatriyne

(e.g., as a higher-order saddle point)

Click to download full resolution via product page

Caption: Workflow for modeling 1,3,5-cyclohexatriyne in Gaussian.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b14706539?utm_src=pdf-body-img
https://www.benchchem.com/product/b14706539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14706539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Experimental Protocol: Step-by-Step Guide

This protocol details the methodology for performing a geometry optimization and frequency
calculation on 1,3,5-cyclohexatriyne using Density Functional Theory (DFT).

3.1. Step 1: Building the Initial Molecular Structure

The initial coordinates for 1,3,5-cyclohexatriyne must be created manually, as this unstable
structure will not be a default in most molecular builders. You can use a graphical interface like
GaussView or define the structure using a Z-matrix or Cartesian coordinates.

Open GaussView: Launch the GaussView application.

Use the Ring Fragment Tool: Select the ring fragment tool and choose a 6-membered ring.
Click in the main window to place a cyclohexane ring.

Delete Hydrogens: Go to Edit > Delete Atom and remove all hydrogen atoms.

Impose Planar Symmetry: Use the Symmetrize tool (usually a diamond icon) to enforce a
planar Deh symmetry initially.

Manually Adjust Bond Orders: Select the Modify Bond tool. Click on alternating bonds in the
ring and change their type to represent single and triple bonds. The geometry will distort.
This initial structure does not need to be perfect, as the optimization algorithm will refine it.

Clean the Geometry: Use the Clean tool (broom icon) to perform a quick mechanics-based
geometry cleanup. This provides a reasonable starting point for the quantum calculation.

3.2. Step 2: Setting Up the Gaussian Input File

A Gaussian input file (.gjf or .com) contains the instructions for the calculation. It is a plain text
file that can be created manually or generated by GaussView.

e Open Gaussian Calculation Setup: In GaussView, go to Calculate > Gaussian Calculation
Setup.

e Job Type: Select Opt+Freq to perform a geometry optimization followed by a vibrational
frequency calculation in the same job.
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e Method:
o Functional: Choose a DFT functional. B3LYP is a robust and widely used choice.

o Basis Set: Select a basis set. 6-31G(d) provides a good balance of accuracy and
computational cost for this type of molecule.

o Charge and Multiplicity:
o Set the molecular Charge to 0.
o Set the Spin to Singlet.
 Title: Provide a descriptive title, e.g., "1,3,5-Cyclohexatriyne Opt+Freq B3LYP/6-31G(d)".

e Save and Edit the Input File: Click Save and give the file a name (e.g., c6_d3h.gjf). Open the
saved file in a text editor to inspect it.

A complete Gaussian input file should look like this:

(Note: The initial Cartesian coordinates above are illustrative and will be refined during
optimization.)

3.3. Step 3: Running the Gaussian Calculation

The calculation is executed by submitting the input file to the Gaussian program on a command
line interface (Linux/macOS) or through a batch scheduler on a high-performance computing
cluster.

(Replace g16 with the appropriate command for your version of Gaussian, e.g., g09.)
The program will generate an output file (c6_d3h.log) and a checkpoint file (c6_d3h.chk).
3.4. Step 4: Analyzing the Results

Analysis involves inspecting the output file to confirm the calculation finished successfully and
to extract the required data.
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e Check for Normal Termination: Open the .log file and scroll to the very end. A successful job
will end with a celebratory quote and the message "Normal termination of Gaussian...".

o Locate Optimized Geometry: Search for the phrase "Standard orientation" within the
"Optimized Parameters" section to find the final Cartesian coordinates of the optimized

structure.

e Find the Final Energy: Search for "SCF Done". The final electronic energy is the value
associated with E(RB3LYP).

e Analyze Vibrational Frequencies: Search for "Frequencies --". This section lists the

vibrational modes.
o Real Frequencies: Positive values correspond to real vibrational modes.

o Imaginary Frequencies: Negative values (often denoted with a minus sign or listed as "i" in
some programs) indicate imaginary frequencies. The presence of imaginary frequencies
means the structure is not a true energy minimum but a saddle point (a transition state if
there is one imaginary frequency, or a higher-order saddle point if there are multiple).

Data Presentation

The key quantitative results from the calculation should be summarized for clarity and
comparison. The optimized structure of 1,3,5-cyclohexatriyne at the B3LYP/6-31G(d) level of

theory possesses Dsh symmetry.

Table 1: Optimized Geometric Parameters for 1,3,5-Cyclohexatriyne

Parameter Description Value
r(C=C) Triple Bond Length ~1.22A
r(C-C) Single Bond Length ~1.45A
£(C-C=C) Bond Angle 120.0°

(Note: These are typical values; exact bond lengths will be present in your Gaussian output
file.)
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Table 2: Vibrational Frequency Analysis

Parameter Description Value

Lowest Frequencies The first few vibrational modes  Expected to be negative

Number of Imaginary ) )
] Count of negative frequencies >1
Frequencies (NImag)

Characterization Nature of the stationary point Higher-order saddle point

The presence of multiple imaginary frequencies confirms that 1,3,5-cyclohexatriyne is not a
stable molecule but rather a high-energy point on the Ces potential energy surface. These
imaginary modes correspond to the molecular distortions that would lead to a more stable
structure, such as benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. personal.utdallas.edu [personal.utdallas.edu]

2. dspace.library.uu.nl [dspace.library.uu.nl]

3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Note: Modeling the Hypothetical 1,3,5-
Cyclohexatriyne in Gaussian]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147065394#step-by-step-guide-to-modeling-1-3-5-
cyclohexatriyne-in-gaussian]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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